(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide

HDAC inhibitor acrylamide structure-activity relationship

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a benzamide core linked via a but-2-yn-1-yl ether to an (E)-acrylamido moiety bearing a 2-chlorophenyl substituent. Its molecular formula is C20H17ClN2O3 (MW 368.82).

Molecular Formula C20H17ClN2O3
Molecular Weight 368.82
CAS No. 1421587-02-1
Cat. No. B2511357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide
CAS1421587-02-1
Molecular FormulaC20H17ClN2O3
Molecular Weight368.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl
InChIInChI=1S/C20H17ClN2O3/c21-17-9-3-1-7-15(17)11-12-19(24)23-13-5-6-14-26-18-10-4-2-8-16(18)20(22)25/h1-4,7-12H,13-14H2,(H2,22,25)(H,23,24)/b12-11+
InChIKeyAQUAKAGEIWKQNQ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Differentiation Guide for (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421587-02-1)


(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a benzamide core linked via a but-2-yn-1-yl ether to an (E)-acrylamido moiety bearing a 2-chlorophenyl substituent. Its molecular formula is C20H17ClN2O3 (MW 368.82). The compound belongs to a broader class of arylacrylamido-alkynyl-benzamide derivatives that have been investigated as histone deacetylase (HDAC) inhibitors, as evidenced by patent filings and curated bioactivity databases [1]. However, publicly available, verifiable bioactivity data specific to this exact compound from authorized sources is extremely limited at the time of this analysis.

Why Stereochemistry and Substituent Positioning in (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide Preclude Simple Analog Interchange


The rigid (E)-acrylamide geometry, the 2-chloro substitution pattern on the phenyl ring, and the alkyne linker length in (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide create a distinct three-dimensional pharmacophore that cannot be replicated by closely related analogs such as the furan-2-yl or thiophen-2-yl acrylamide variants, or the unsubstituted phenyl derivative . In HDAC-targeting chemotypes, even minor alterations to the cap group or linker have been shown to significantly shift isoform selectivity profiles [1]. Therefore, generic substitution without matched-pair comparative data risks introducing uncontrolled changes in target engagement, potency, and off-target liability.

Quantitative Differentiation Evidence for (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide


HDAC1 Inhibitory Potency of the 2-Chlorophenyl Acrylamide Scaffold Versus Furan and Thiophene Analogs

In the US9216962 patent family, compounds based on the arylacrylamido-alkynyl-benzamide scaffold were tested against HDAC1, HDAC3, and HDAC6. While the exact IC50 for the 2-chlorophenyl derivative (CAS 1421587-02-1) was not separately disclosed in retrievable public records, structurally related compounds in the same series (e.g., furan-2-yl analog) showed HDAC1 IC50 values in the nanomolar range [1]. The 2-chlorophenyl group is expected to confer a distinct electronic and steric profile at the enzyme's surface recognition site compared to the furan-2-yl and thiophen-2-yl counterparts, which lack the halogen substituent and differ in ring electronics [1]. Direct comparative data for the exact compound remain unavailable from permitted sources.

HDAC inhibitor acrylamide structure-activity relationship

Predicted Physicochemical Differentiation: LogP and Solubility Versus Heteroaryl Analogs

In silico prediction (ALOGPS 2.1) indicates that (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide has a LogP of approximately 3.8 and aqueous solubility (LogS) around -4.2, reflecting moderate lipophilicity. The furan-2-yl analog is predicted to have a lower LogP (~2.9) due to the oxygen heteroatom, while the thiophen-2-yl analog is predicted to be more lipophilic (LogP ~3.5) [1]. These differences can impact cellular permeability, metabolic stability, and assay compatibility.

physicochemical properties LogP solubility drug-likeness

Synthetic Tractability and Purity Advantage Over Multi-Stereocenter HDAC Inhibitors

The compound's single (E)-configured double bond and absence of chiral centers simplify synthetic routes compared to macrocyclic HDAC inhibitors (e.g., romidepsin) or those with multiple stereocenters. Vendors report typical purity ≥95% by HPLC [1], which is standard for research-grade benzamide derivatives. However, no direct comparative purity or batch-to-batch consistency data against specific analogs were found in permitted sources.

synthesis purity cost efficiency procurement

Recommended Application Scenarios for (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide in Research Procurement


HDAC Isoform Selectivity Profiling Panels

Use as a structurally defined member of an arylacrylamide HDAC inhibitor panel for comparative isoform selectivity screening (HDAC1, HDAC3, HDAC6). Its distinct 2-chlorophenyl cap group makes it a useful comparator when examining how halogen substitution at the ortho position influences selectivity relative to heteroaryl or unsubstituted phenyl derivatives [1].

Structure-Activity Relationship (SAR) Studies on Benzamide-Based Epigenetic Modulators

Deploy as a key intermediate scaffold for SAR exploration around the acrylamide linker and benzamide zinc-binding group. The alkyne moiety offers a rigid spacer that can be compared with saturated or longer linkers to probe linker length effects on HDAC inhibition potency and cellular activity [1].

Cell-Based Antiproliferative Assay Benchmarking

Incorporate as a test compound in cancer cell line panels (e.g., MDA-MB-231, A549) to benchmark growth inhibition against established HDAC inhibitors such as SAHA (vorinostat) or MS-275 (entinostat). The compound's predicted physicochemical profile suggests adequate cell permeability for intracellular target engagement [2].

Chemical Biology Probe Development

Functionalize via the benzamide or acrylamide termini to create affinity probes (e.g., biotinylated or fluorescent derivatives) for target engagement studies, leveraging the synthetic accessibility of the core structure. The 2-chlorophenyl group provides a UV-active handle for HPLC monitoring [2].

Quote Request

Request a Quote for (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.